molecular formula C5H8N2 B12851060 2-Methylazetidine-3-carbonitrile

2-Methylazetidine-3-carbonitrile

Cat. No.: B12851060
M. Wt: 96.13 g/mol
InChI Key: JPZTXARPEKYNPF-UHFFFAOYSA-N
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Description

2-Methylazetidine-3-carbonitrile: is a four-membered nitrogen-containing heterocycle. This compound is of significant interest due to its unique structural properties and potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. The presence of both a nitrile group and a methyl group on the azetidine ring imparts distinct reactivity and stability characteristics to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylazetidine-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the in situ generation and cyclization of a 1,3-bis-triflate can form the azetidine ring . Another method involves the chemoselective reduction of N-Boc azetidine-2-carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The methods mentioned above are adapted for large-scale production, avoiding column chromatography and ensuring high enantiomeric excess .

Chemical Reactions Analysis

Types of Reactions: 2-Methylazetidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methyl group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

2-Methylazetidine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylazetidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The azetidine ring’s strain-driven reactivity also plays a crucial role in its biological effects .

Comparison with Similar Compounds

    Azetidine: A simpler four-membered nitrogen-containing ring without the nitrile and methyl groups.

    2-Methylazetidine: Lacks the nitrile group but has the methyl group.

    3-Azetidinecarbonitrile: Contains the nitrile group but lacks the methyl group.

Uniqueness: 2-Methylazetidine-3-carbonitrile is unique due to the presence of both the nitrile and methyl groups, which impart distinct reactivity and stability characteristics. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-methylazetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-4-5(2-6)3-7-4/h4-5,7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZTXARPEKYNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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